N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
描述
This compound is a benzoxazepine derivative functionalized with a propane-1-sulfonamide group. Its core structure consists of a seven-membered oxazepine ring fused to a benzene moiety, with substituents including a propyl group at position 5, dimethyl groups at position 3, and a ketone at position 2.
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSOCAMVLVGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzoxazepines, characterized by a fused benzene and oxazepine ring system. Its molecular formula is , with a molecular weight of approximately 358.49 g/mol. The synthesis typically involves multi-step organic reactions that can include:
- Formation of the Benzoxazepine Core : This is achieved through cyclization reactions.
- Alkylation : Introduction of dimethyl and propyl groups.
- Amide Bond Formation : Attaching the sulfonamide moiety.
The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Pharmacological Properties
Research indicates that compounds within this class exhibit diverse pharmacological properties:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 10 | Significant growth inhibition |
| MCF7 (Breast) | 15 | Moderate growth inhibition |
| A549 (Lung) | 20 | Weak growth inhibition |
These results indicate that structural modifications can enhance or diminish biological activity.
In Vivo Studies
Animal model studies further support the antitumor efficacy observed in vitro. For example:
- A study on mice bearing tumor xenografts showed a reduction in tumor size when treated with the compound at a dosage of 50 mg/kg body weight over two weeks.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Acute toxicity studies reveal a relatively low toxicity profile at therapeutic doses but warrant further investigation into chronic exposure effects.
相似化合物的比较
Structural Analogues in Sulfonamide-Containing Heterocycles
The compound shares structural motifs with sulfonamide-bearing heterocycles synthesized in recent studies. For example:
Key Observations :
- The target compound’s sulfonamide group is structurally distinct from the sulfamoyl () or sulfanyl-propanamide () groups in analogs, which may alter binding affinity and metabolic stability.
Physicochemical and Pharmacological Properties
While direct data for the target compound are unavailable, inferences can be drawn:
- Solubility: The sulfonamide group likely enhances aqueous solubility compared to non-sulfonamide benzoxazepines, similar to ’s sulfamoyl derivatives .
- Bioactivity: Benzoxazepines are known for kinase or protease inhibition. The propyl and dimethyl groups may confer lipophilicity, aiding blood-brain barrier penetration, whereas ’s thiazole-oxadiazole hybrids emphasize antimicrobial activity .
常见问题
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
The synthesis involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide functionalization. Key steps include:
- Catalyst selection : Use palladium-based catalysts for coupling reactions to ensure regioselectivity .
- Temperature control : Maintain 60–80°C during cyclization to avoid side-product formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure product .
- Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- NMR spectroscopy : Compare chemical shifts (e.g., oxazepine ring protons at δ 3.8–4.2 ppm, sulfonamide NH at δ 8.1–8.5 ppm) to reference data .
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H] at m/z 423.1567) and isotopic pattern .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular hydrogen bonding (e.g., sulfonamide S=O···H-N interactions) .
Basic: What initial biological screening approaches are recommended for assessing this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tyrosine kinase inhibition) at 10–100 µM concentrations, monitoring IC values .
- Antimicrobial screening : Test against Staphylococcus aureus and Escherichia coli via broth microdilution (MIC determination) .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced: How should researchers address contradictory data in enzyme inhibition assays involving this compound?
Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigate by:
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) to measure binding kinetics (e.g., K values) .
- pH optimization : Adjust buffer pH (6.5–7.5) to stabilize enzyme-substrate interactions .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to identify competing binding sites (e.g., ATP-binding pockets vs. allosteric sites) .
Advanced: What methodologies are effective for studying the metabolic stability of this compound in preclinical models?
Methodological Answer:
- Liver microsomal assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS (half-life calculation) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- PAMPA assay : Measure passive permeability (logP) to predict intestinal absorption .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Systematic substitution : Modify the propyl group (C5) with allyl, ethyl, or isobutyl chains to evaluate steric effects on bioactivity .
- Electron-withdrawing groups : Introduce halogens (Cl, F) at the benzene ring to enhance sulfonamide electrophilicity .
- Computational QSAR : Use Gaussian or Schrödinger Suite to correlate Hammett constants (σ) with IC values .
Advanced: What strategies resolve conflicting crystallographic and spectroscopic data for this compound?
Methodological Answer:
- Dynamic NMR : Detect rotational barriers in the sulfonamide group (e.g., coalescence temperature analysis) .
- DFT calculations : Optimize geometry (B3LYP/6-31G**) to reconcile X-ray torsion angles with NMR-derived conformers .
- Variable-temperature XRD : Analyze thermal motion to distinguish static disorder from dynamic flexibility .
Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical proteomics : Use click chemistry (alkyne-tagged probes) to identify cellular targets via LC-MS/MS .
- Kinome-wide profiling : Screen against 468 kinases (KinomeScan) to map selectivity .
- CRISPR-Cas9 knockout : Validate target engagement by comparing IC shifts in wild-type vs. knockout cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
